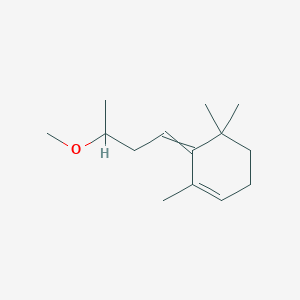

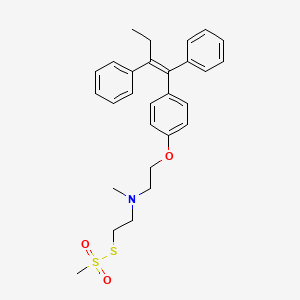

![molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5](/img/structure/B1140748.png)

3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which offers control over diastereoselectivity by varying reaction time, power output, and solvent nature (Vega et al., 1996). Another innovative approach involves the use of Bakers' yeast for asymmetric synthesis, demonstrating the utility of biological systems in chemical synthesis (Komiyama et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its complex stereochemistry and conformational preferences. The crystal structures of both racemic and optically active forms have been determined, shedding light on the enantiomer associations in the solid state (Marthi et al., 1996).

Applications De Recherche Scientifique

Pharmaceutical and Biological Research

1.5-Benzothiazepines in Drug Research

The 1,5-benzothiazepine derivatives, such as the compound , are of significant interest in drug research due to their wide range of biological activities. These activities include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. The derivatives of 1,5-benzothiazepines have been explored for lead discovery in various therapeutic areas owing to their action against different families of targets. This exploration has led to the development of new synthetic methods for their preparation and chemical transformations, highlighting their potential in creating new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Anticancer Activities

Some 1,5-benzothiazepine derivatives exhibit anticancer properties. Research into the synthetic profiles and pharmacological activities of these compounds has shown them to be promising candidates for anticancer drug development. Their diverse biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents, make them valuable in the search for new treatments. Their structure-activity relationships have been studied to develop newer compounds possessing the 1,5-benzothiazepines moiety, which could lead to better agents in terms of efficacy and safety (Khasimbi, Ali, Neha, Wakode, & Chauhan, 2021).

Synthetic Strategies and Biological Implications

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been recapitulated, showcasing the systematic approaches developed over the past five years. These strategies are crucial for the synthesis of biologically active moieties like the one discussed, demonstrating their significance in organic synthesis and medicinal chemistry. The broad and significant approaches for their synthesis highlight the potential for exploring novel and efficient methods for producing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Propriétés

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desacetyl-N-desmethyl Diltiazem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

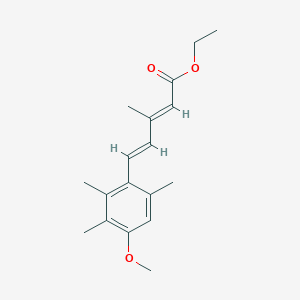

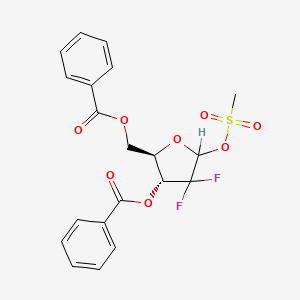

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)